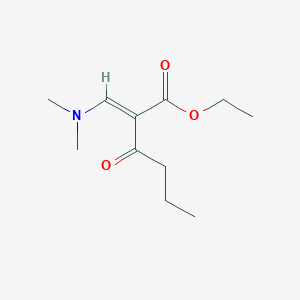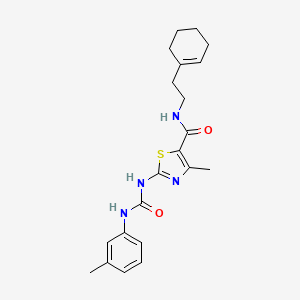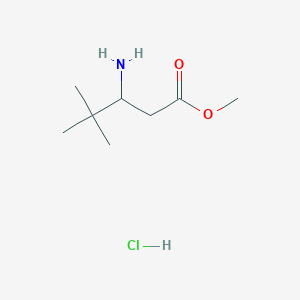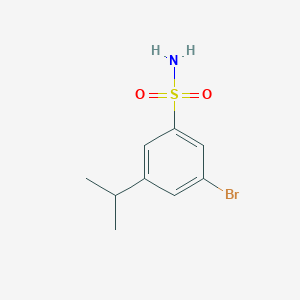
9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a purine derivative with methoxyphenyl groups attached. Purines are biologically significant molecules found in DNA, RNA, and many other biological molecules . Methoxyphenyl groups are common in organic chemistry and often contribute to the properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the purine ring and the methoxyphenyl groups. Detailed structural analysis would require more specific information or experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to predict the exact properties of this compound .科学的研究の応用
Electrochromic Properties
Aromatic polyamides containing pendant dimethoxy-substituted triphenylamine (TPA) units demonstrate notable electrochromic properties. These polymers, synthesized from dicarboxylic acid monomers and aromatic diamines, exhibit amorphous nature, good solubility in organic solvents, and excellent thermal stability. They show strong UV-visible absorption and photoluminescence, with their electrochromic performance characterized by reversible oxidation redox couples, highlighting potential applications in electrochromic devices and materials (Chang & Liou, 2008).
Synthesis of Novel Heterocyclic Compounds
Research into novel heterocyclic compounds derived from visnagenone and khellinone has led to the synthesis of various derivatives, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have been evaluated for their anti-inflammatory and analgesic properties, with some showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. This area of research explores the potential therapeutic applications of these novel compounds in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enhancement of Redox Stability
Incorporation of (carbazol-9-yl)triphenylamine units into aromatic polyamides has been shown to enhance redox stability and electrochromic performance. These polyamides, synthesized from newly developed diamine monomers and aromatic dicarboxylic acids, exhibit good solubility, high thermal stability, and well-defined reversible redox couples, leading to significant color changes upon oxidation. This research underscores the potential of these materials in developing advanced electrochromic devices with enhanced performance and stability (Wang & Hsiao, 2014).
Synthesis and Evaluation of Novel Nucleosides
The synthesis of novel purine nucleosides and their evaluation as inhibitors of adenosine deaminase represent another area of scientific inquiry. These studies involve the modification of purine structures and the assessment of their biological activity, contributing to the understanding of purine biochemistry and the development of potential therapeutic agents (Shah, Schaeffer, & Murray, 1965).
Synthesis of Aromatic Polyamides with Cardo Groups
The synthesis of aromatic polyamides with polyalicyclic cardo groups from novel monomers demonstrates advancements in polymer chemistry. These polyamides show excellent solubility, high thermal stability, and the ability to form transparent, flexible films. The incorporation of cardo groups into polyamide backbones offers new possibilities for the design and development of high-performance polymers with unique properties (Hsiao, Yang, & Lin, 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-13-7-4-11(5-8-13)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)12-6-9-14(30-2)15(10-12)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKTXURMSWUEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[6-Amino-2-(2-methoxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2991746.png)


![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide](/img/structure/B2991752.png)
![N-[2-[(2,2-Dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2991753.png)


![methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate](/img/structure/B2991760.png)

![[2-bromo-4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2991762.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{3-[(4-methylpiperidin-1-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2991763.png)
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2991764.png)

![1-(3-Fluorophenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2991768.png)